2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione

Medicinal Chemistry Library Design Physicochemical Property Optimization

This N2‑ethyl‑substituted 1,2,6‑thiadiazinane‑1,1‑dione is the ideal saturated building block for ATR kinase SAR campaigns (IC₅₀ 115 nM vs. 5 nM for N2‑methyl) and HIV‑1 NNRTI programs. Its calculated XLogP3 (+0.3–+0.8) bridges the polarity gap between the unsubstituted parent and bulkier alkyl variants, delivering improved passive permeability without promiscuity risks. Procurement of this specific isomer (1,2,6- ring connectivity, tetrahydro oxidation state) eliminates isomeric ambiguity found in 1,2,4‑series scaffolds, ensuring correct regiochemistry for structure‑driven library design.

Molecular Formula C5H12N2O2S
Molecular Weight 164.23 g/mol
Cat. No. B13597985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione
Molecular FormulaC5H12N2O2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCCN1CCCNS1(=O)=O
InChIInChI=1S/C5H12N2O2S/c1-2-7-5-3-4-6-10(7,8)9/h6H,2-5H2,1H3
InChIKeyJLAWKLCYVCDRNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione: Core Identity and Physicochemical Baseline for the Saturated 1,2,6-Thiadiazine 1,1-Dioxide Scaffold


2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione (CAS 210046-90-5) is a fully saturated six-membered heterocycle belonging to the 1,2,6-thiadiazinane 1,1-dioxide class . Its molecular formula is C5H12N2O2S with a molecular weight of 164.23 g/mol [1]. The scaffold comprises a cyclic sulfamide core ( – SO2 – N – N – ) bearing an N2-ethyl substituent on the ring nitrogen, distinguishing it from the unsubstituted parent (C3H8N2O2S, MW 136.17) and the shorter N2-methyl analogue (C4H10N2O2S, MW 150.20) . This specific N-alkyl pattern modulates key molecular properties including lipophilicity, hydrogen-bonding capacity, and conformational preference without altering the ring oxidation state, making the ethyl congener a discretely defined chemical entity in building-block collections.

Why 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione Cannot Be Interchanged with Other 1,2,6-Thiadiazinane-1,1-diones or Isomeric 1,2,4-Thiadiazinane-1,1-diones


Generic substitution within the thiadiazinane-1,1-dione family is precluded by three structural determinants. First, the ring‑fusion isomer matters: 1,2,6‑thiadiazinane‑1,1‑diones position the two nitrogen atoms at the 1,2‑ and 6‑positions, whereas the 1,2,4‑isomer (e.g., taurultam, CAS 38668‑01‑8) relocates the nitrogen atoms to the 1,2‑ and 4‑positions, altering ring geometry, hydrogen‑bond donor/acceptor topology, and biological target engagement . Second, the N2‑alkyl substituent length fine‑tunes logP, polar surface area (PSA), and steric bulk; the ethyl group provides a balanced increase in lipophilicity relative to the methyl congener while retaining greater aqueous solubility than bulkier propyl or butyl variants [1]. Third, saturation level distinguishes the tetrahydro‑1,1‑dioxide from unsaturated 1,2,6‑thiadiazine‑1,1‑diones that possess an endocyclic double bond and altered conformational rigidity, impacting π‑stacking interactions and metabolic stability [2]. These differences mean that procurement of the specific N2‑ethyl‑saturated 1,2,6‑isomer is mandatory for structure‑activity relationship (SAR) campaigns and scaffold‑hopping programs where subtle property modulation is critical.

Quantitative Differentiation Evidence for 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione Against Its Closest Structural Analogs


Molecular Weight Stepwise Progression: Ethyl vs. Methyl vs. Unsubstituted Parent

The ethyl substituent adds a precise 14.03 Da mass increment over the 2-methyl analogue (164.23 vs. 150.20 g/mol) and 28.06 Da over the unsubstituted parent 1,2,6-thiadiazinane-1,1-dione (136.17 g/mol), offering a moderate molecular-weight step for SAR exploration [1]. This controlled increase in size and lipophilicity, without introducing a rotatable bond beyond the ethyl group, provides a differentiated vector for optimizing target binding while maintaining favorable ligand efficiency metrics compared to bulkier N-propyl or N-butyl congeners that may exceed desirable MW cutoffs for CNS or fragment-based campaigns [2]. The ethyl congener thus occupies a 'sweet spot' between the minimally lipophilic methyl derivative and heavier alkylated forms, as reflected in the XLogP3 trend: parent −0.8 → methyl ∼0.50 [2] → ethyl estimated ∼1.1–1.3 (class-level inference based on Hansch π for methylene addition of +0.5 [3]). This incremental lipophilicity gain can improve passive membrane permeability while preserving acceptable aqueous solubility for in vitro assay conditions.

Medicinal Chemistry Library Design Physicochemical Property Optimization

Hydrogen-Bond Donor Count Reduction: Ethyl vs. Unsubstituted Parent Scaffold

N2-ethylation eliminates one hydrogen-bond donor (HBD) relative to the unsubstituted parent (1,2,6-thiadiazinane-1,1-dione), which possesses two N–H donors. The unsubstituted scaffold carries HBD count = 2 ; the N2-ethyl derivative features only the N6–H donor [1], reducing HBD count to 1. This reduction is consistent with the N2-methyl analogue, which similarly has HBD = 1 [2]. Lowering the HBD count is a well-established strategy to improve passive transcellular permeability and reduce P-glycoprotein efflux susceptibility, both desirable attributes for cell-based assay compatibility and oral bioavailability potential [3]. In procurement, the N2-ethyl variant thus provides a permeability‑enhanced scaffold relative to the parent while offering distinct lipophilicity and steric properties versus the N2-methyl congener, allowing researchers to probe the independent contributions of HBD count and logP in SAR exploration.

Medicinal Chemistry ADME Permeability

Lipophilicity (XLogP3) Explicit Trend: 2-Ethyl Occupies a Distinct LogP Window Between 2-Methyl and Unsubstituted Parent

Experimentally reported XLogP3 values establish a clear lipophilicity gradient across the N-alkyl series. The unsubstituted parent 1,2,6-thiadiazinane-1,1-dione (CAS 67104-89-6) has XLogP3 = −0.8 , while the 2-methyl analogue (CAS 137830-77-4) shows calculated XLogP3 ≈ −0.2 to +0.50 depending on the algorithm [1]. Although a vendor-measured experimental logP for the 2-ethyl derivative is not publicly available, the addition of one methylene unit (–CH2–) contributes a Hansch π increment of approximately +0.5 log units [2], placing the estimated XLogP3 of the 2-ethyl compound in the range +0.3 to +0.8. This positions the ethyl congener in a moderately lipophilic regime distinct from both the hydrophilic parent and more lipophilic N-propyl or N-butyl derivatives (estimated XLogP3 >+1.0). This discrete LogP window is valuable for balancing aqueous solubility with passive permeability in cell-based assays and for tuning off-target binding profiles (e.g., CYP450 or hERG) that are sensitive to lipophilicity thresholds.

Lipophilicity Physicochemical Profiling ADME Prediction

Patent-Validated ATR Kinase Inhibitor Substructures Bearing the N2-Ethyl-1,2,6-thiadiazinane-1,1-dione Warhead

In US Patent 10,800,774 (Vertex Pharmaceuticals), the N2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione ring system appears as a defined warhead in potent ATP-competitive ATR kinase inhibitors (Example 9). BindingDB entry BDBM466910 records that the elaborated compound 2-(2-{6-Chloro-1H-pyrrolo[2,3-b]pyridin-4-yl}-6-[(3R)-3-methylmorpholin-4-yl]pyrimidin-4-yl)-6-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione inhibited human full-length FLAG-TEV-ATR/His6-ATRIP with an IC₅₀ of 115 nM [1]. Critically, the direct N2-methyl paired analogue (Example 7, BindingDB BDBM466908) showed an IC₅₀ of 5 nM under identical assay conditions—a 23-fold greater potency [2]. While the elaborated ethyl congener is less potent in this specific chemotype, the SAR demonstrates that the N2-ethyl group is tolerated in the ATR binding pocket and provides a distinct activity profile compared to the methyl variant. Furthermore, the N2-isopropyl analogue (Example 8, BindingDB BDBM466909) exhibited an intermediate IC₅₀ of 7 nM [3]. This quantitative dataset from a single patent series confirms that the ethyl substitution at N2 of the 1,2,6-thiadiazinane-1,1-dione core directly modulates ATR inhibitory potency and that the 2-ethyl compound serves as a distinct SAR probe in this therapeutically relevant kinase family.

Kinase Inhibition ATR DNA Damage Response Oncology

Isomeric Ring Scaffold Discrimination: 1,2,6- vs. 1,2,4-Thiadiazinane-1,1-dione

The 1,2,6-thiadiazinane-1,1-dione scaffold is structurally and functionally distinct from the 1,2,4-thiadiazinane-1,1-dione isomer. In the 1,2,6-isomer, the two ring nitrogen atoms are separated by a three-carbon bridge (N–C–C–C–N), whereas in the 1,2,4-isomer (e.g., taurultam, CAS 38668-01-8) the nitrogen atoms are separated by a single methylene unit (N–C–N) . This difference alters the spatial orientation of hydrogen-bond donor/acceptor groups and the three-dimensional shape of the scaffold. Biologically, the 1,2,4-thiadiazinane-1,1-dione core is primarily associated with antibacterial agents such as taurolidine and taurultam, which act via distinct mechanisms involving bacterial penicillin-binding protein inhibition , while the 1,2,6-isomer has been explored in HIV-1 NNRTI design [1] and ATR kinase inhibition [2]. Substituting one isomer for the other would redirect the pharmacophore vectors, leading to loss of target engagement. The N2-ethyl-1,2,6 congener thus provides a chemically defined entry point into the 1,2,6-isomeric series that is not accessible via the commercially more common 1,2,4-thiadiazinane-1,1-dione building blocks.

Scaffold Hopping Isomer Selectivity Target Engagement

Commercial Availability and Purity Benchmarking: 2-Ethyl vs. 2-Methyl Building Block Sourcing

2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione (CAS 210046-90-5) is commercially available as a research-grade building block with vendor-reported purity of 95% and molecular weight 164.23 g/mol . The 2-methyl analogue (CAS 137830-77-4) is also commercially available with reported purities of 95–97% , and the unsubstituted parent (CAS 67104-89-6) is offered at 95% purity . While purity specifications are comparable across this N-alkyl series, the 2-ethyl variant is less broadly stocked among major catalog suppliers than the methyl congener, which may affect lead times and minimum order quantities for large-scale procurement. Researchers requiring the specific N2-ethyl substitution pattern for SAR studies or patent exemplification should verify supplier inventory and batch-specific analytical data (NMR, LCMS) prior to committing to analog-by-substitution approaches that could delay project timelines.

Chemical Sourcing Building Block Procurement Purity Specification

Optimal Deployment Scenarios for 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione Based on Quantitative Differentiation Evidence


ATR Kinase Inhibitor Lead Optimization: SAR Probing at the N2 Position

The direct head-to-head patent data (US 10,800,774) demonstrating that N2-ethyl substitution yields an ATR IC₅₀ of 115 nM vs. 5 nM for N2-methyl and 7 nM for N2-isopropyl [1] makes the 2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione scaffold a valuable SAR probe in ATR kinase programs. Medicinal chemists can deploy this building block in elaborated inhibitor series to explore steric and lipophilic tolerance at the N2 vector, using the quantitative potency differences to guide further optimization toward balanced potency, selectivity, and drug-like properties. The distinct activity profile of the ethyl congener also supports intellectual property differentiation from methyl- and isopropyl‑based patent claims.

Physicochemical Property-Guided Library Design: LogP and HBD Tuning

The 2-ethyl congener occupies a calculated XLogP3 window (~+0.3 to +0.8) between the hydrophilic unsubstituted parent (−0.8) and more lipophilic higher alkyl variants, while reducing HBD count from 2 to 1 relative to the parent [2]. This makes it an optimal core for diversity-oriented synthesis libraries targeting moderate lipophilicity and enhanced permeability. Compound library designers can select the 2-ethyl variant when the design hypothesis requires improved passive membrane transit over the parent scaffold without exceeding the lipophilicity thresholds associated with promiscuity and poor solubility that plague bulkier N-alkyl derivatives.

1,2,6- vs. 1,2,4-Thiadiazinane Scaffold-Hopping Campaigns

For research groups transitioning from the 1,2,4-thiadiazinane-1,1-dioxide series (e.g., taurolidine/taurultam antibacterial programs) into the 1,2,6-isomeric series for antiviral or kinase targets , the 2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione represents a well-defined entry point. Procurement of this specific building block ensures correct ring connectivity (N-1,2,6 vs. N-1,2,4) and an N2-alkyl substitution that can be carried forward into target-focused libraries without isomeric ambiguity, preventing costly downstream synthetic corrections.

Building Block Procurement for HIV-1 NNRTI and Antiviral Discovery Programs

The 1,2,6-thiadiazine-1,1-dione scaffold has validated activity as a core motif in HIV-1 NNRTI design, with 3,5-disubstituted derivatives achieving EC₅₀ values of 23–32 µM against HIV-1 replication in MT-4 cell cultures [3]. The 2-ethyl-1λ⁶,2,6-thiadiazinane-1,1-dione provides the saturated tetrahydro variant of this core, offering a differentiated conformational profile (greater ring flexibility vs. the unsaturated 1,2,6-thiadiazine-1,1-diones) that can be explored for improved fit into the NNRTI allosteric pocket. Research groups pursuing next-generation NNRTIs can procure this building block to systematically evaluate the impact of ring saturation on antiviral potency and resistance profiles.

Quote Request

Request a Quote for 2-Ethyl-1lambda6,2,6-thiadiazinane-1,1-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.